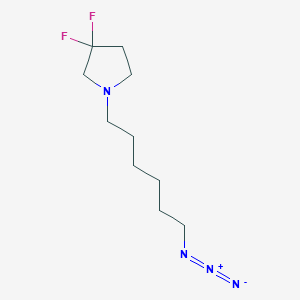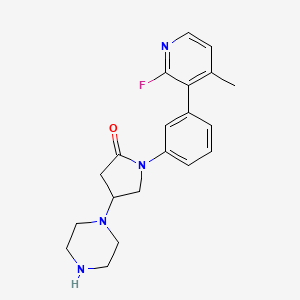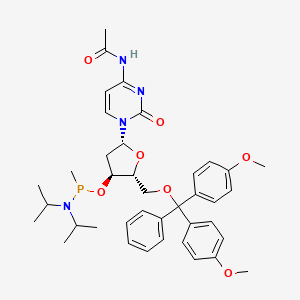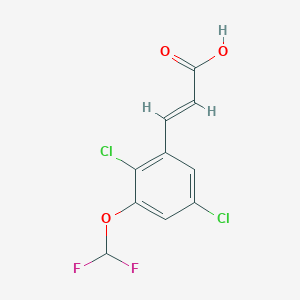
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. This compound is known for its immunosuppressive properties and has been widely studied for its potential therapeutic applications, including antifungal, antitumor, neuroprotective, and lifespan extension activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] involves the esterification of rapamycin with 3-hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoic acid. This process typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of rapamycin derivatives, including this compound], often involves fermentation processes using genetically engineered strains of Streptomyces hygroscopicus. These strains are optimized for high yield production of rapamycin, which is then chemically modified to produce the desired derivative .
化学反応の分析
Types of Reactions
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] has a wide range of scientific research applications:
作用機序
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12), which then binds to the mTOR complex 1 (mTORC1). This binding inhibits the kinase activity of mTORC1, leading to the suppression of cell growth, proliferation, and survival pathways .
類似化合物との比較
Similar Compounds
Everolimus: Another derivative of rapamycin, used primarily in cancer therapy.
Temsirolimus: A rapamycin derivative used for the treatment of renal cell carcinoma.
Uniqueness
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications . This makes it particularly valuable in research settings where accurate measurement of rapamycin levels is critical.
特性
分子式 |
C56H87NO16 |
|---|---|
分子量 |
1033.3 g/mol |
IUPAC名 |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13-,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
InChIキー |
CBPNZQVSJQDFBE-BBFSMWBISA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](\C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)




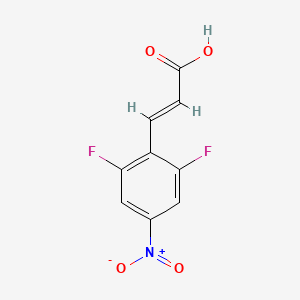
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
